molecular formula C9H18N2O2 B13230545 Piperidin-2-ylmethyl dimethylcarbamate

Piperidin-2-ylmethyl dimethylcarbamate

Cat. No.: B13230545
M. Wt: 186.25 g/mol
InChI Key: GFXDYFPFDQSAMZ-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl dimethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl dimethylcarbamate typically involves multi-component reactions. One common method includes the reaction of piperidine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted carbamates .

Scientific Research Applications

Piperidin-2-ylmethyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

Piperidin-2-ylmethyl dimethylcarbamate (PDMC) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and case studies.

Overview of this compound

This compound is a carbamate derivative that has been studied for its interactions with biological systems. It is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which leads to increased levels of acetylcholine in the synaptic cleft. This action can enhance neurotransmission and has implications for conditions such as Alzheimer's disease.

The primary mechanism of action for PDMC involves the inhibition of AChE. The compound binds covalently to the serine residue in the active site of the enzyme, preventing the hydrolysis of acetylcholine. This prolonged presence of acetylcholine can lead to enhanced synaptic transmission and modulation of neuronal activity.

PDMC has shown activity in various biochemical pathways:

  • Inhibition of Enzymes : Primarily targets AChE and butyrylcholinesterase (BChE), leading to increased neurotransmitter levels.
  • Interaction with Receptors : It may also interact with other receptors and ion channels, further influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIncreased acetylcholine concentration
Anticancer ActivityCytotoxic effects on tumor cell lines
Antimicrobial EffectsPotential against various pathogens

Case Studies

  • Anticancer Activity : In a study evaluating various carbamate derivatives, PDMC demonstrated significant cytotoxicity against melanoma cell lines. The structure-activity relationship (SAR) indicated that modifications to the carbamate group could enhance its efficacy against specific cancer types .
  • Neuroprotective Effects : Research has indicated that PDMC may exert neuroprotective effects by modulating cholinergic signaling pathways. In models of acute brain injury, compounds similar to PDMC have shown promise in reducing neuroinflammation and promoting neuronal survival .
  • Antimicrobial Properties : PDMC has been evaluated for its antimicrobial activity against different bacterial strains. The results suggest that it possesses moderate activity, making it a candidate for further development as an antimicrobial agent .

Metabolic Pathways

PDMC is involved in metabolic pathways related to neurotransmitter regulation:

  • Acetylcholine Regulation : By inhibiting AChE, PDMC alters the breakdown and synthesis of acetylcholine, impacting overall cellular metabolism.
  • Transport Mechanisms : The compound's distribution within cells is facilitated by specific transport proteins, affecting its localization and efficacy.

Applications in Research and Industry

This compound has diverse applications:

  • Drug Development : Its ability to inhibit AChE makes it a potential candidate for developing treatments for neurodegenerative diseases.
  • Synthesis Intermediate : Used as an intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals .
  • Industrial Use : Employed in producing insecticides due to its biological activity against pests.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

piperidin-2-ylmethyl N,N-dimethylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-11(2)9(12)13-7-8-5-3-4-6-10-8/h8,10H,3-7H2,1-2H3

InChI Key

GFXDYFPFDQSAMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCC1CCCCN1

Origin of Product

United States

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